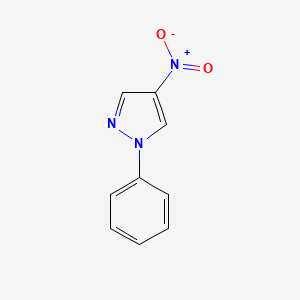

4-nitro-1-phenyl-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-nitro-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATFOGDERDNVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties of 4-nitro-1-phenyl-1H-pyrazole

This technical guide details the chemical properties, synthesis, and utility of 4-nitro-1-phenyl-1H-pyrazole , a critical heterocyclic scaffold in medicinal chemistry and energetic materials science.[1]

Synthesis, Reactivity, and Pharmaceutical Utility[1]

Executive Summary & Molecular Architecture[1][2]

4-Nitro-1-phenyl-1H-pyrazole is a "push-pull" aromatic system characterized by an electron-rich pyrazole ring coupled with a strongly electron-withdrawing nitro group at the C4 position and a phenyl ring at N1.[1] This specific regiochemistry is pivotal; unlike its isomer 1-(4-nitrophenyl)-1H-pyrazole, the nitro group on the pyrazole core significantly alters the electronic density of the heterocyclic ring, making it a unique precursor for aminopyrazole-based kinase inhibitors and high-energy density materials (HEDMs).

Structural Specifications

| Property | Detail |

| IUPAC Name | 4-Nitro-1-phenyl-1H-pyrazole |

| CAS Registry Number | 3994-48-7 |

| Molecular Formula | |

| Molecular Weight | 189.17 g/mol |

| SMILES | [O-]c1cn(nc1)c2ccccc2 |

| Key Isomer Distinction | Distinct from 1-(4-nitrophenyl)pyrazole (CAS 3463-30-7), where nitration occurs on the phenyl ring.[2] |

Physicochemical Profile

The following data aggregates experimental values for compound identification and purity verification.

| Parameter | Experimental Value | Notes |

| Appearance | White to off-white crystalline solid | Becomes yellow upon photo-degradation or impurity accumulation.[1] |

| Melting Point | 126 – 128 °C | Sharp melting point indicates high purity; Isomer 1-(4-nitrophenyl) melts higher (~169°C).[1] |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM.[1] | Poorly soluble in water; moderate solubility in Ethanol. |

| The H-5 proton is more deshielded due to the adjacent N1-phenyl group. | ||

| UV/Vis | Characteristic of conjugated nitro-pyrazole systems. |

Synthetic Pathways & Regioselectivity[1]

A critical challenge in synthesizing this scaffold is regioselectivity . Direct nitration of 1-phenylpyrazole using standard mixed acids (

Protocol: Regioselective Nitration (Acetyl Nitrate Method)

To selectively nitrate the pyrazole C4 position, mild nitrating agents must be used to avoid phenyl ring substitution.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Preparation: In a dry flask, cool acetic anhydride (5.0 equiv) to 0°C. Slowly add fuming nitric acid (1.1 equiv) dropwise, maintaining temperature <5°C to generate acetyl nitrate in situ.

-

Addition: Dissolve 1-phenylpyrazole (1.0 equiv) in acetic anhydride and add slowly to the nitrating mixture.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Checkpoint: The product (

~0.4) should appear distinct from the starting material.

-

-

Quench & Workup: Pour the mixture onto crushed ice. The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol to yield white needles (MP: 126–128°C).

Why this works: Acetyl nitrate is a more selective electrophile than the nitronium ion generated in sulfuric acid, preferring the electron-rich C4 of the pyrazole over the phenyl ring.

Chemical Reactivity & Derivatization[1]

The 4-nitro group serves as a "masked" amine. The most valuable transformation is the reduction to 4-amino-1-phenylpyrazole , a precursor for urea, amide, and sulfonamide drug scaffolds.

Reactivity Workflow Diagram

The following diagram illustrates the primary chemical transformations starting from the core scaffold.

Caption: Functionalization pathways. The primary route (Green) leads to amino-pyrazole scaffolds essential for kinase inhibition.[1]

Critical Protocol: Reduction to 4-Amino-1-phenylpyrazole[1]

-

Catalytic Hydrogenation: 10% Pd/C,

(balloon), MeOH, RT, 4h. -

Chemical Reduction (Alternative):

in Ethanol, Reflux, 2h. (Preferred if halogen substituents are present on the phenyl ring to avoid dehalogenation).

Pharmaceutical & Material Applications[1][3][6][7]

Kinase Inhibitors

The 1-phenyl-4-aminopyrazole motif mimics the ATP-binding pharmacophore.[1] Derivatives synthesized from this nitro-precursor are explored as inhibitors for:

-

CDK2 (Cyclin-dependent kinase 2): Oncology targets.

-

p38 MAPK: Anti-inflammatory pathways.

Agrochemicals (GABA Antagonists)

While Fipronil is the market leader, the 1-phenyl-4-nitro scaffold shares the same mode of action—blocking GABA-gated chloride channels in insects.[1] The nitro group provides necessary electron-withdrawing character to bind to the receptor site.

Energetic Materials

As a nitro-substituted azole, this compound exhibits high density and positive heat of formation. It is used as an intermediate to synthesize polynitro-pyrazoles (e.g., via further nitration on the phenyl ring) for insensitive munitions.

Safety & Handling

Hazard Class: Irritant / Energetic Precursor.

-

Explosion Hazard: While 4-nitro-1-phenylpyrazole is stable, it is a nitro compound.[1] Do not heat crude reaction mixtures of nitration reactions to dryness without testing for peroxides or unstable acetyl nitrate byproducts.

-

Skin/Eye Contact: Causes serious eye irritation (H319) and skin irritation (H315).[3] Use neoprene gloves and safety goggles.

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

Finar, I. L., & Hurlock, R. J. (1957). The Nitration of 1-Phenylpyrazole. Journal of the Chemical Society. (Establishes the regioselectivity of nitration: Mixed acids vs. Acetyl Nitrate).

-

PubChem. Compound Summary: 4-Nitro-1-phenyl-1H-pyrazole (CAS 3994-48-7).[1] National Library of Medicine.

-

Lynch, B. M., & Hung, Y. Y. (1964). Nitrations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. (Confirming MP 126-128°C and NMR shifts).

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Alternative cyclization synthesis routes).

-

GuideChem. 4-Nitro-1-phenyl-1H-pyrazole Properties and Safety.

Sources

Spectroscopic Characterization of 4-Nitro-1-phenyl-1H-pyrazole: A Technical Guide

Executive Summary

This technical guide provides a rigorous spectroscopic profile of 4-nitro-1-phenyl-1H-pyrazole (CAS: 3994-48-7), a critical intermediate in the synthesis of energetic materials and pharmaceutical scaffolds. Correct characterization of this compound is frequently complicated by regioselective isomerism during synthesis. This document establishes the definitive spectroscopic fingerprints required to distinguish the target 4-nitro-pyrazole isomer from its common byproduct, 1-(4-nitrophenyl)pyrazole.

Chemical Identity & Structural Context

The target molecule consists of a pyrazole ring N-substituted with a phenyl group and C-substituted at position 4 with a nitro group.[1][2][3][4] The regiochemistry of the nitro group is the primary quality critical to quality (CQA) parameter.

| Parameter | Specification |

| IUPAC Name | 4-Nitro-1-phenyl-1H-pyrazole |

| CAS Number | 3994-48-7 |

| Molecular Formula | C |

| Molecular Weight | 189.17 g/mol |

| Melting Point | 126–128 °C (Distinct from isomer: ~169 °C) |

| Appearance | Pale yellow crystalline solid |

Synthesis & Sample Preparation

Regioselectivity Control

The synthesis of 4-nitro-1-phenyl-1H-pyrazole is highly sensitive to reaction conditions. Direct nitration using mixed acids (H

Protocol for Target Isomer: To secure the 4-nitro-1-phenyl-1H-pyrazole isomer, the reaction must proceed via acetyl nitrate generated in situ.

-

Reagents: 1-Phenylpyrazole (1.0 eq), HNO

(fuming), Acetic Anhydride (Ac -

Conditions: 0 °C to Room Temperature.

-

Mechanism: The reaction proceeds on the free base of the pyrazole, allowing electrophilic substitution at the electron-rich C-4 position.

Figure 1: Regioselective divergence in the nitration of 1-phenylpyrazole.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the primary tool for structural validation. The key diagnostic feature is the presence of two distinct singlets for the pyrazole protons (H-3 and H-5), shifted downfield by the nitro group.

H NMR Data (CDCl , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-5 | 8.65 | Singlet (s) | 1H | Most deshielded due to adjacency to N-1 and NO |

| H-3 | 8.26 | Singlet (s) | 1H | Deshielded by NO |

| Ph-H | 7.40 – 7.70 | Multiplet (m) | 5H | Phenyl ring protons (ortho/meta/para overlap). |

Interpretation:

-

The absence of a doublet coupling between pyrazole protons confirms substitution at C-4.

-

In the incorrect isomer (1-(4-nitrophenyl)pyrazole), the pyrazole protons would appear as doublets (J ~2.0 Hz) at significantly higher field (

~7.7 and 6.5 ppm) and the phenyl region would show a characteristic AA'BB' para-substitution pattern.

C NMR Insights

While full experimental

-

C-4 (C-NO

): ~137 ppm (Quaternary, weak intensity). -

C-3/C-5: ~128–140 ppm range (Strong CH signals).

-

Phenyl Carbons: 119–130 ppm.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the nitro group and the integrity of the pyrazole ring.

| Functional Group | Frequency ( | Mode Description |

| NO | 1530 – 1550 | Strong, characteristic of aromatic nitro groups. |

| NO | 1340 – 1360 | Strong pairing band for nitro confirmation. |

| C=N (Pyrazole) | ~1590 | Ring stretching vibration. |

| C-H (Aromatic) | > 3000 | Weak stretches for pyrazole and phenyl C-H. |

Diagnostic Note: The presence of the NO

Electronic Absorption (UV-Vis)

The conjugation of the nitro group with the pyrazole and phenyl rings creates a distinct electronic transition profile.

-

Solvent: Chloroform (CHCl

) or Methanol (MeOH). -

1: ~228 nm (log

-

2: ~295 nm (log

-

Visual Check: Pure crystals are pale yellow; deep orange or red coloration often indicates impurities or oxidation products.

Structural Confirmation Workflow

To ensure self-validating protocols, researchers should follow this logic flow to confirm the identity of synthesized batches.

Figure 2: Logical workflow for structural validation of 4-nitro-1-phenyl-1H-pyrazole.

References

-

Latvian Institute of Organic Synthesis. N-Aryl-C-nitroazoles: Synthesis and Properties. ResearchGate. Available at: [Link]

-

Canadian Journal of Chemistry. Nitrations and brominations of 1-phenylpyrazole derivatives. Available at: [Link]

-

MDPI. Spectroscopic Comparison of Halogenated Pyrazoles and Nitro-derivatives. Available at: [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hgs.osi.lv [hgs.osi.lv]

- 5. preprints.org [preprints.org]

The Multifaceted Biological Landscape of Nitrophenyl-Substituted Pyrazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The strategic incorporation of a nitrophenyl moiety onto this privileged scaffold has emerged as a powerful approach to modulate and enhance its biological profile, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of nitrophenyl-substituted pyrazoles, delving into their mechanisms of action, experimental validation protocols, and the critical structure-activity relationships that govern their therapeutic potential. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold and the Influence of the Nitrophenyl Substituent

Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[4] This structural motif is present in several commercially available drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting its therapeutic relevance.[1] The biological activity of pyrazole derivatives can be fine-tuned through substitution at various positions of the heterocyclic ring.

The introduction of a nitrophenyl group is a particularly effective strategy for enhancing the pharmacological properties of pyrazoles. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic distribution within the molecule, influencing its binding affinity to biological targets. Furthermore, the phenyl ring provides a scaffold for additional substitutions, allowing for the optimization of steric and hydrophobic interactions. The position of the nitro group on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining the specific biological activity and potency of the resulting compound.

Anticancer Activity: Inducing Apoptosis and Halting Cell Proliferation

Nitrophenyl-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of key regulators of the cell cycle.[6][7]

Mechanism of Action: Triggering the Apoptotic Cascade

A primary anticancer mechanism of nitrophenyl-substituted pyrazoles is the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis.[8] Many of these compounds have been shown to trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][9]

Nitrophenyl-substituted pyrazoles can modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] By downregulating the expression or inhibiting the function of Bcl-2, these compounds disrupt the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[8] This event initiates a caspase cascade, activating executioner caspases like caspase-3, which then cleave various cellular substrates, ultimately leading to cell death.[9] Furthermore, some derivatives have been observed to increase the generation of reactive oxygen species (ROS) within cancer cells, which can induce oxidative stress and further promote apoptosis.[7][10]

Caption: Proposed Apoptotic Pathway of Nitrophenyl-Pyrazoles.

Experimental Validation: In Vitro Cytotoxicity Assessment

The cytotoxic effects of nitrophenyl-substituted pyrazoles are typically evaluated using in vitro cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely accepted method.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.[13]

Quantitative Data: Anticancer Activity of Representative Compounds

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 1-(4-nitrophenyl)-3,5-diphenyl-1H-pyrazole | MCF-7 (Breast) | 3.9 - 35.5 | [14] |

| 2 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [10] |

| 3 | Pyrazole-thiadiazole hybrid with 4-nitrophenyl | A549 (Lung) | 5.176 | [15] |

| 4 | Pyrazolyl-chalcone with nitrophenyl | PACA2 (Pancreatic) | 27.6 | [16] |

| 5 | Pyrazolyl-chalcone with nitrophenyl | MCF7 (Breast) | 42.6 | [16] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Nitrophenyl-substituted pyrazoles have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[3][17]

Mechanism of Action: Disruption of Microbial Integrity

The precise antimicrobial mechanism of nitrophenyl-substituted pyrazoles is still under investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms. The lipophilic nature of these compounds may facilitate their passage through the microbial cell membrane. Once inside, they may interfere with DNA synthesis, protein synthesis, or enzyme function.[18] Some studies suggest that the antimicrobial activity is related to the structure of the bacterial cell wall, with differences in susceptibility observed between Gram-positive and Gram-negative bacteria due to the variations in their peptidoglycan layers.[4]

Experimental Validation: Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.[4][5] This method provides a qualitative assessment of the compound's ability to inhibit microbial growth.

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacterial cultures and Sabouraud dextrose agar plates for fungal cultures.[5]

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[19]

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.[19]

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]

-

Compound Application: Add a defined volume of the nitrophenyl-substituted pyrazole solution (at a known concentration) to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Quantitative Data: Antimicrobial Activity of Representative Compounds

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 6 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [3] |

| 7 | 3-(5-(4-nitrophenyl)-2-furyl)-4-pyrazole-carbaldehyde derivative | Staphylococcus aureus | - | [20] |

| 8 | Pyrazole-1-carbothiohydrazide derivative | S. aureus & C. albicans | 2.9 - 125 | [21] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Nitrophenyl-substituted pyrazoles have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[22][23]

Mechanism of Action: Inhibition of COX and NF-κB Pathways

Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory response, catalyzing the production of prostaglandins, which are potent inflammatory mediators.[24] Many nitrophenyl-substituted pyrazoles exhibit selective inhibition of COX-2 over COX-1, which is a desirable characteristic as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[23]

The NF-κB signaling pathway is another critical regulator of inflammation.[25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[26] Nitrophenyl-substituted pyrazoles have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[22]

Caption: Anti-inflammatory Mechanisms of Nitrophenyl-Pyrazoles.

Experimental Validation: In Vitro COX Inhibition Assay

The inhibitory activity of nitrophenyl-substituted pyrazoles against COX enzymes can be determined using commercially available assay kits. These assays typically measure the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.

-

Reagent Preparation: Prepare the assay buffer, heme, and COX enzymes (COX-1 and COX-2) according to the kit manufacturer's instructions.[27]

-

Inhibitor Preparation: Prepare serial dilutions of the nitrophenyl-substituted pyrazole compounds.

-

Assay Reaction: In a 96-well plate, combine the assay buffer, heme, COX enzyme, and the test compound or a known inhibitor (e.g., celecoxib) as a positive control.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Signal Detection: Measure the colorimetric or fluorometric signal at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Quantitative Data: Anti-inflammatory Activity of Representative Compounds

| Compound ID | Substitution Pattern | Target | IC₅₀ (nM) | Reference |

| 9 | Pyrazole derivative (PYZ31) | COX-2 | 19.87 | [17] |

| 10 | Pyrazole derivative (PYZ30) | COX-2 | - | [17] |

| 11 | Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 (µM) | [28] |

| 12 | Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 (µM) | [28] |

Synthesis of Nitrophenyl-Substituted Pyrazoles

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the synthesis of nitrophenyl-substituted pyrazoles, a nitrophenylhydrazine is typically used.

General Synthetic Procedure

A general route to 1,3-diaryl-5-(nitrophenyl)pyrazoles involves the reaction of a chalcone bearing a nitrophenyl group with a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions.[29] The reaction proceeds via a cyclocondensation mechanism.

Caption: General Synthesis of Nitrophenyl-Pyrazoles.

Conclusion and Future Perspectives

Nitrophenyl-substituted pyrazoles represent a promising class of compounds with a diverse range of biological activities. Their ability to induce apoptosis in cancer cells, inhibit the growth of microbial pathogens, and suppress key inflammatory pathways underscores their therapeutic potential. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of their potency and selectivity for specific biological targets.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

-

In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

-

Development of Novel Derivatives: The synthesis of new libraries of nitrophenyl-substituted pyrazoles with diverse substitution patterns will continue to be a valuable strategy for identifying compounds with improved therapeutic indices.

-

Combination Therapies: Investigating the synergistic effects of nitrophenyl-substituted pyrazoles with existing anticancer, antimicrobial, and anti-inflammatory drugs could lead to more effective treatment regimens.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of nitrophenyl-substituted pyrazoles can be unlocked, paving the way for the development of novel and effective treatments for a wide range of human diseases.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Agar well diffusion assay - YouTube. (2020). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. (n.d.). Retrieved from [Link]

-

Hardy Diagnostics. (n.d.). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

MDPI. (n.d.). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

-

Synthesis and antimicrobial evaluation of some new pyrazole, pyrazoline and chromeno[3,4-c]pyrazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC. (n.d.). Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.). Retrieved from [Link]

-

Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.). Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved from [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.). Retrieved from [Link]

-

Down-regulation of IKK and IKK inhibit p65 phosphorylation and activity... - ResearchGate. (n.d.). Retrieved from [Link]

-

Results of Caspase-3/Bax/BCL-2 Analysis after Treatment of Cells with... - ResearchGate. (n.d.). Retrieved from [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC. (n.d.). Retrieved from [Link]

-

IC 50 value of derivatives in anticancer activity - ResearchGate. (n.d.). Retrieved from [Link]

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

NF-KBLUCIFERASE ASSAY | Bowdish Lab. (n.d.). Retrieved from [Link]

-

Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC. (n.d.). Retrieved from [Link]

-

Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes - Biointerface Research in Applied Chemistry. (n.d.). Retrieved from [Link]

-

Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... - ResearchGate. (n.d.). Retrieved from [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test - ResearchGate. (n.d.). Retrieved from [Link]

-

The role of IKKa and IKKb in p65 phosphorylation and IkBa degradation... - ResearchGate. (n.d.). Retrieved from [Link]

-

Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (n.d.). Retrieved from [Link]

-

The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators. (n.d.). Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). Retrieved from [Link]

-

Different methods for synthesis of 1,3,5‐triarylpyrazole. - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC. (n.d.). Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.). Retrieved from [Link]

-

Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst - Repository. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. (n.d.). Retrieved from [Link]

-

The Transfection Collection™ ̶ NF-κB Transient Pack NF-κB Signaling Pathway - BPS Bioscience. (n.d.). Retrieved from [Link]

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. (n.d.). Retrieved from [Link]

-

Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. hereditybio.in [hereditybio.in]

- 5. chemistnotes.com [chemistnotes.com]

- 6. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines | MDPI [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators [openmedicinalchemistryjournal.com]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. webcentral.uc.edu [webcentral.uc.edu]

- 11. texaschildrens.org [texaschildrens.org]

- 12. atcc.org [atcc.org]

- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. bowdish.ca [bowdish.ca]

- 16. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. thepharmajournal.com [thepharmajournal.com]

- 25. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Using 4-nitro-1-phenyl-1H-pyrazole in antifungal drug discovery

Application Note: Evaluation of 4-Nitro-1-Phenyl-1H-Pyrazole Scaffolds in Antifungal Discovery

Executive Summary

This guide details the experimental framework for utilizing 4-nitro-1-phenyl-1H-pyrazole as a core scaffold in antifungal drug discovery. While the pyrazole ring is a "privileged structure" in medicinal chemistry—found in blockbuster drugs like Celecoxib and Pyrazofurin—the specific 4-nitro-1-phenyl derivative represents a critical "Hit-to-Lead" intermediate. The nitro group serves as a versatile synthetic handle (reducible to an amine) for generating extensive Structure-Activity Relationship (SAR) libraries, while the N-phenyl group provides essential lipophilicity for fungal membrane penetration.

This document provides validated protocols for the synthesis, biological screening (CLSI M27-A4 compliant), and mechanistic validation of this scaffold against pathogenic yeasts (Candida albicans) and molds (Aspergillus fumigatus).

Chemical Context & Synthesis Strategy

The utility of 4-nitro-1-phenyl-1H-pyrazole lies in its electronic properties. The nitro group at position 4 is strongly electron-withdrawing, deactivating the ring but serving as a masked amino group. The 1-phenyl substituent enhances hydrophobic interactions within the binding pocket of target enzymes, typically Lanosterol 14

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize high-purity 4-nitro-1-phenyl-1H-pyrazole avoiding regioisomeric mixtures common in direct nitration.

Reagents:

-

Phenylhydrazine hydrochloride (CAS: 59-88-1)

-

Sodium nitromalonaldehyde monohydrate (CAS: 25550-58-7)

-

Ethanol (Absolute)

-

Hydrochloric acid (conc.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Sodium nitromalonaldehyde monohydrate in 20 mL of warm water (

). -

Addition: Add 10 mmol of Phenylhydrazine HCl dissolved in 10 mL ethanol.

-

Cyclization: Acidify the mixture with 3 drops of conc. HCl. A precipitate will begin to form immediately.

-

Reflux: Heat the mixture to reflux (

) for 2 hours to ensure complete cyclization. -

Isolation: Cool to room temperature. Filter the yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Expected Yield: >85%[1]

-

Validation:

NMR (DMSO-

-

Biological Evaluation Protocols

Protocol B: Antifungal Susceptibility Testing (MIC Determination)

Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi). Criticality: This assay defines the baseline potency of the scaffold before derivatization.

Materials:

-

Media: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

-

Test Compound: 4-nitro-1-phenyl-1H-pyrazole (Stock: 10 mg/mL in 100% DMSO).

-

Organisms: C. albicans (ATCC 90028) and C. neoformans (ATCC 90113).

Workflow:

-

Inoculum Preparation:

-

Culture yeast on Sabouraud Dextrose Agar (SDA) for 24h at

. -

Suspend colonies in sterile saline to reach

McFarland turbidity ( -

Dilute 1:1000 in RPMI-MOPS media to achieve final test concentration of

CFU/mL.

-

-

Plate Setup (96-well):

-

Perform serial 2-fold dilutions of the Test Compound in RPMI media.

-

Range:

down to -

Solvent Control: Final DMSO concentration must be

to avoid false positives.

-

-

Incubation:

- for 24h (Candida) or 48-72h (Cryptococcus).

-

Readout:

-

MIC50: Lowest concentration causing

reduction in turbidity compared to growth control (visually or via OD at 530 nm). -

MIC90: Lowest concentration causing

reduction (optically clear).

-

Data Interpretation Table:

| Compound State | MIC Range ( | Interpretation | Action |

| Nitro-Scaffold | Inactive | Must reduce nitro to amine and functionalize. | |

| Nitro-Scaffold | Weak Hit | Good starting point; lipophilicity is likely adequate. | |

| Derivatives | Lead | Proceed to cytotoxicity (CC50) and MoA studies. |

Mechanism of Action (MoA) Validation

The primary target for phenyl-pyrazoles is often CYP51 (Ergosterol biosynthesis). The following workflow confirms if the 4-nitro scaffold or its derivatives target this pathway.

Protocol C: Ergosterol Quantitation Assay

-

Treatment: Grow C. albicans in the presence of the test compound at sub-MIC levels (

) for 16h. -

Saponification: Harvest cells, wash, and reflux in alcoholic KOH (25% KOH in ethanol) for 1h at

. -

Extraction: Extract sterols with

-heptane. -

Analysis: Scan UV absorbance between 240–300 nm.

-

Signature: Ergosterol shows a characteristic four-peak curve (262, 270, 281, 293 nm).

-

Result: A flattening of these peaks compared to control indicates CYP51 inhibition (similar to Fluconazole).

-

Experimental Workflows (Visualized)

Diagram 1: Synthesis & Derivatization Pathway

Caption: Workflow converting the 4-nitro scaffold into a high-affinity antifungal library.

Diagram 2: Screening Decision Tree (CLSI M27-A4)

Caption: Logic flow for evaluating hits. CC50 = Cytotoxic Concentration 50%.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

-

Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

National Institutes of Health (NIH) - PMC. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide. [Link]

-

MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues. [Link]

Sources

Application Notes and Protocols for the Cyclocondensation Synthesis of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its remarkable versatility and presence in numerous biologically active compounds have cemented its importance in drug discovery and development.[1] The pyrazole motif is a key pharmacophore in major drugs, underpinning their therapeutic effects across a range of diseases. This guide, designed for chemistry professionals, provides an in-depth exploration of the most common and robust method for its synthesis: the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, famously known as the Knorr pyrazole synthesis. We will dissect the underlying mechanisms, provide detailed, field-proven protocols, and explore key experimental variables that influence reaction outcomes.

Theoretical Background: The Mechanism of Pyrazole Formation

The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation reaction.[2] The generally accepted mechanism proceeds through a series of well-defined steps, initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound.

The key mechanistic steps are as follows:

-

Hydrazone Formation: The reaction typically begins with the acid-catalyzed addition of the hydrazine to one of the carbonyls of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step forms a five-membered cyclic intermediate.

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water to form the stable, aromatic pyrazole ring. This final step is often the driving force for the reaction.

Caption: General reaction mechanism for the Knorr pyrazole synthesis.

A critical consideration in this synthesis, particularly for drug development applications, is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. This selectivity is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions.[3]

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine, a classic example of the Knorr synthesis.

Materials and Reagents:

-

Hydrazine sulfate ((NH₂)₂·H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Acetylacetone (2,4-pentanedione)

-

Ether (diethyl ether)

-

Saturated sodium chloride solution (brine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Petroleum ether (90–100 °C)

-

Deionized water

Equipment:

-

1-L round-bottomed flask

-

Separatory funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Melting point apparatus

Procedure:

-

Preparation of Hydrazine Solution: In a 1-L round-bottomed flask equipped with a stirrer, dissolve 65 g (0.5 mole) of hydrazine sulfate and 80 g (2.0 moles) of sodium hydroxide in 300 ml of water.

-

Reaction Setup: Immerse the flask in an ice bath to cool the solution. Place a thermometer in the flask to monitor the temperature.

-

Addition of Dicarbonyl: Once the temperature of the mixture reaches 15°C, begin the dropwise addition of 50 g (0.50 mole) of acetylacetone with continuous stirring. Maintain the temperature at approximately 15°C throughout the addition. This addition should take about 30 minutes.

-

Reaction: After the addition is complete, continue to stir the mixture at 15°C for an additional hour. During this time, the 3,5-dimethylpyrazole product will begin to precipitate.

-

Work-up - Extraction:

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-L separatory funnel and perform an extraction with 125 ml of ether.

-

Separate the layers and extract the aqueous layer four more times with 40-ml portions of ether.

-

Combine all the ether extracts.

-

-

Washing and Drying: Wash the combined ether extracts once with a saturated sodium chloride solution. Dry the ether solution over anhydrous potassium carbonate.

-

Isolation of Crude Product: Remove the ether by distillation using a rotary evaporator. The resulting slightly yellow crystalline residue is crude 3,5-dimethylpyrazole. Drying under reduced pressure should yield 37–39 g (77–81%) of product with a melting point of 107–108°C.

-

Purification (Optional): The product is often of sufficient purity after the initial isolation. For higher purity, the crude product can be recrystallized from approximately 250 ml of 90–100° petroleum ether. This should yield 35–37 g (73–77%) of practically colorless material with the same melting point.

Caption: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.

Comparative Analysis of Reaction Parameters

The efficiency and outcome of the pyrazole cyclocondensation can be significantly influenced by the choice of catalyst, solvent, and energy source. The following table summarizes various approaches, providing a comparative overview for protocol optimization.

| Starting Materials (Dicarbonyl + Hydrazine) | Catalyst | Solvent | Conditions | Yield (%) | Reference(s) |

| Acetylacetone + Hydrazine Hydrate | Glacial Acetic Acid | Water | 50°C, 3 hours | >90 | [4] |

| Ethyl Acetoacetate + Phenylhydrazine | None | None | Reflux, 1 hour | High | [5] |

| 1,3-Diketones + Arylhydrazines | Nano-ZnO | None | 120°C | up to 95 | [6] |

| 1,3-Dicarbonyls + Hydrazines | Amberlyst-70 | Water | Room Temp. | 80-95 | [7] |

| Chalcones + Hydrazine Hydrochloride | Basic (KOH) | Ethanol | Room Temp. | High | [8] |

| Benzaldehydes, Ethyl-3-oxobutanoate, Phenylhydrazine | None | Water | Microwave (RT, 20 min) | High | [9] |

| 1,3-Diketone + Methylhydrazine | None | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp. | High (Improved Regioselectivity) |

Advanced Topics: Controlling Regioselectivity and Purification Strategies

Controlling Regioselectivity:

As previously mentioned, the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to a mixture of regioisomers, which can be challenging to separate. Several strategies can be employed to control the regioselectivity:

-

Solvent Effects: The use of highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity. These solvents can preferentially solvate and activate one of the carbonyl groups, directing the initial attack of the hydrazine.

-

pH Control: Adjusting the pH of the reaction mixture can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby altering the relative reactivity of the nucleophilic and electrophilic centers.

-

Catalyst Selection: Lewis acid catalysts can coordinate to the dicarbonyl compound, enhancing the electrophilicity of one carbonyl over the other and directing the reaction pathway.[3]

-

Substrate Modification: Modifying the electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine can steer the reaction towards a single isomer. For instance, a bulky substituent on the dicarbonyl may sterically hinder the approach of the hydrazine to the adjacent carbonyl group.

Purification of Pyrazole Products:

The purification of pyrazoles is crucial for their application in drug development and materials science. The choice of method depends on the physical properties of the pyrazole and the nature of the impurities.

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrazoles.[10] The key is to find a suitable solvent or solvent system in which the pyrazole has high solubility at elevated temperatures and low solubility at room or lower temperatures.[11] Common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[12] The main advantage of recrystallization is its potential to yield very pure material in a single step.[10]

-

Column Chromatography: For non-crystalline products or for the separation of regioisomers, silica gel column chromatography is a standard technique.[13] A typical eluent system is a gradient of ethyl acetate in hexane.[3] For basic pyrazoles that may interact strongly with acidic silica gel, the silica can be deactivated by adding a small amount of a tertiary amine like triethylamine to the eluent.[12]

-

Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the pyrazole, which can then be extracted back into an organic solvent.[14]

-

Purification via Salt Formation: Pyrazoles can be converted into their acid addition salts (e.g., with sulfuric or oxalic acid), which can then be purified by crystallization.[15] The pure salt can then be neutralized to regenerate the pure pyrazole. This method can be particularly effective for separating isomeric byproducts.[15]

Conclusion

The cyclocondensation reaction to form pyrazoles is a powerful and versatile tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism and the influence of key reaction parameters such as catalyst, solvent, and temperature, researchers can optimize the synthesis of a wide array of pyrazole derivatives. Furthermore, strategic control over regioselectivity and the application of appropriate purification techniques are paramount to obtaining pure, well-characterized compounds essential for advancing drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide for professionals seeking to leverage the Knorr pyrazole synthesis and its modern variations in their research endeavors.

References

- Benchchem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.com.

- Benchchem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.com.

- UABDivulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB.

- Slideshare. (2023). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.net.

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Jk-scientific.com.

- Chadli, R., et al. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Port. Electrochim. Acta, 38, 125-138.

- Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5321–5331.

- Google Patents. (2011). Method for purifying pyrazoles.

- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

- Royal Society of Chemistry. (2016). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. RSC Publishing.

- Hii, K. K. (Mimi), et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

- PubMed Central (PMC). (2022).

- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. org.tr.

- MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.com.

- Chemistry LibreTexts. (2023).

- Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole.

- Taylor & Francis Online. (2016).

- ACS Publications. (2021).

- ACS Publications. (2009).

- ResearchGate. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid.

- Benchchem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.com.

- Reddit. (2022). Regioselectivity in pyrazole EAS. reddit.com.

- Ghorai, P., et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. RSC Publishing.

- ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.

- University of Rochester. (n.d.).

- MDPI. (2023).

- ResearchGate. (2004). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.

- ResearchGate. (2016). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.

- Benchchem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.com.

- NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. nacalai.co.jp.

- ACS Publications. (2021).

- ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.

- Chemistry LibreTexts. (2022). Acid-Base Extraction. chem.libretexts.org.

- Chemistry LibreTexts. (2023).

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. peacta.org [peacta.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrazole Derivatives

Introduction: The Strategic Value of Pyrazoles and the Efficiency of One-Pot Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs, agrochemicals, and functional materials. Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions. Traditionally, the synthesis of substituted pyrazoles involves multi-step sequences that can be time-consuming, generate significant waste, and often result in modest overall yields.

One-pot synthesis methodologies have emerged as a powerful and elegant solution to these challenges. By combining multiple reaction steps into a single, continuous process without the isolation of intermediates, these strategies offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact.[1][2][3] This guide provides an in-depth exploration of several field-proven, one-pot methods for the synthesis of substituted pyrazole derivatives, designed for researchers, scientists, and professionals in drug development. Each protocol is presented with a detailed explanation of the underlying mechanistic principles, practical experimental steps, and key considerations for successful implementation.

Method 1: Three-Component Condensation and In-Situ Oxidation

This highly convergent approach constructs the pyrazole ring by combining an aldehyde, a ketone, and a hydrazine in a single reaction vessel. The key to this method is the initial formation of a pyrazoline intermediate, which is then oxidized in situ to the aromatic pyrazole.[4][5] This strategy is particularly valuable for its operational simplicity and the ready availability of the starting materials.

Causality and Mechanistic Rationale

The reaction proceeds through a cascade of well-defined steps. Initially, a Claisen-Schmidt condensation between the aldehyde and the ketone, typically under basic or acidic catalysis, forms an α,β-unsaturated ketone (a chalcone intermediate).[6][7] This intermediate then undergoes a Michael addition with hydrazine, followed by an intramolecular cyclization and dehydration to yield a 4,5-dihydropyrazole (pyrazoline). The final and crucial step is the oxidation of the pyrazoline to the corresponding pyrazole. The choice of oxidant is critical and dictates the reaction conditions and potential side products.

Figure 1: Workflow for the three-component synthesis of pyrazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles via Oxygen Oxidation

This protocol utilizes a greener oxidation method, employing molecular oxygen in dimethyl sulfoxide (DMSO).[4][5]

Materials:

-

Aryl or alkyl ketone (1.0 mmol)

-

Aryl aldehyde (1.0 mmol)

-

Hydrazine monohydrochloride (1.2 mmol)

-

Dimethyl sulfoxide (DMSO, 5 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To the round-bottom flask, add the ketone (1.0 mmol), aldehyde (1.0 mmol), hydrazine monohydrochloride (1.2 mmol), and DMSO (5 mL).

-

Fit the flask with a reflux condenser open to the atmosphere (or with an oxygen balloon).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring. The high oxygen solubility in DMSO at elevated temperatures facilitates the oxidation.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (50 mL) and stir. The product will often precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Self-Validation and Trustworthiness:

-

Intermediate Detection: During the reaction, it is possible to detect the pyrazoline intermediate by LC-MS, confirming the progression of the reaction cascade.

-

Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the pyrazoline CH-CH₂ signals and the appearance of aromatic pyrazole signals in the NMR spectrum are key indicators of a successful reaction.

Data Summary

| Entry | Ketone | Aldehyde | Oxidant | Yield (%) | Reference |

| 1 | Acetophenone | Benzaldehyde | O₂/DMSO | 85 | [5] |

| 2 | Propiophenone | 4-Chlorobenzaldehyde | Br₂ | 92 | [5] |

| 3 | Cyclohexanone | 4-Methoxybenzaldehyde | O₂/DMSO | 78 | [5] |

Method 2: Microwave-Assisted One-Pot Synthesis of Pyrazolones

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods.[1][8][9] This protocol details a solvent-free, three-component reaction for the synthesis of medicinally relevant 4-arylidenepyrazolones.[8][10]

Causality and Mechanistic Rationale

This method involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), a hydrazine derivative, and an aromatic aldehyde. The reaction first forms a pyrazolone intermediate through the condensation of the β-ketoester and hydrazine. This is followed by a Knoevenagel condensation between the active methylene group of the pyrazolone and the aromatic aldehyde to yield the final 4-arylidenepyrazolone. Microwave irradiation provides rapid and uniform heating, accelerating both condensation steps.[8][10]

Figure 2: Microwave-assisted one-pot synthesis of 4-arylidenepyrazolones.

Experimental Protocol: Solvent-Free Synthesis of 4-Arylidenepyrazolones

Materials:

-

Ethyl acetoacetate (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Microwave vial (10 mL) with a magnetic stir bar

Procedure:

-

In a microwave vial, combine ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).

-

Seal the vial and place it in the cavity of a dedicated microwave synthesizer.

-

Irradiate the mixture at a power of 420 W for 10-15 minutes. The reaction efficiency is highly dependent on the microwave power.[8]

-

After the reaction is complete, cool the vial to room temperature.

-

Add a small amount of ethanol to the solidified reaction mixture and triturate to obtain a solid.

-

Collect the product by vacuum filtration, wash with cold ethanol, and dry.

-

The product is often pure enough for most applications, but can be further purified by recrystallization from ethanol if necessary.

Self-Validation and Trustworthiness:

-

Optimization: The reaction time and microwave power should be optimized for each substrate combination to maximize yield and minimize side product formation.[8]

-

Comparison to Conventional Heating: Running a parallel reaction using conventional heating (e.g., in an oil bath at the same temperature) will highlight the significant rate enhancement provided by microwave irradiation.

-

Purity Assessment: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Data Summary

| Entry | Aldehyde | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | 420 | 10 | 92 | [8][10] |

| 2 | 4-Nitrobenzaldehyde | 420 | 10 | 98 | [8][10] |

| 3 | 2-Chlorobenzaldehyde | 420 | 15 | 85 | [8][10] |

Method 3: Multicomponent Synthesis of Fully Substituted Pyrazoles

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, offering a highly efficient route to complex molecules in a single step.[3][11] This protocol describes a one-pot, three-component synthesis of fully substituted pyrazoles from an aldehyde, an arylhydrazine, and a β-diketone or β-ketoester under solvent-free conditions, catalyzed by tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈).[11]

Causality and Mechanistic Rationale

The reaction is initiated by the condensation of the aldehyde and the arylhydrazine to form a hydrazone intermediate. The catalyst, (TBA)₂S₂O₈, plays a dual role: it catalyzes the keto-enol tautomerization of the β-dicarbonyl compound and activates the hydrazone intermediate.[11] The enol form of the dicarbonyl compound then undergoes a Michael addition to the activated hydrazone, followed by intramolecular cyclization and dehydration to afford the fully substituted pyrazole. The regioselectivity of the reaction is excellent.[11]

Experimental Protocol: (TBA)₂S₂O₈ Catalyzed Synthesis

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Arylhydrazine (1.0 mmol)

-

β-Diketone or β-ketoester (e.g., acetylacetone) (1.0 mmol)

-

Tetrabutylammonium peroxydisulfate ((TBA)₂S₂O₈) (10 mol%)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the aldehyde (1.0 mmol), arylhydrazine (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and (TBA)₂S₂O₈ (0.1 mmol).

-

Heat the mixture at 80 °C under solvent-free conditions with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

Add ethanol (10 mL) and stir for a few minutes.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure product.

Self-Validation and Trustworthiness:

-

Catalyst Role: Performing the reaction in the absence of the (TBA)₂S₂O₈ catalyst will result in significantly lower yields and longer reaction times, demonstrating its crucial role.

-

Regiochemistry Confirmation: The regiochemistry of the final pyrazole should be unambiguously confirmed using 2D NMR techniques (e.g., NOESY or HMBC) to correlate the substituents on the pyrazole ring.

-

Broad Substrate Scope: This method has been shown to be effective for a wide range of aldehydes, arylhydrazines, and β-dicarbonyl compounds, highlighting its versatility.[11]

Conclusion

The one-pot synthesis of substituted pyrazoles represents a significant advancement in synthetic efficiency and green chemistry. The protocols detailed in this guide—the three-component condensation/oxidation, the microwave-assisted synthesis of pyrazolones, and the multicomponent synthesis of fully substituted pyrazoles—offer reliable and versatile methods for accessing this important class of heterocycles. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can leverage these powerful strategies to accelerate the discovery and development of novel pyrazole-based compounds for a wide array of applications.

References

-

Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

-

Farooq, U., & Ngaini, Z. (2019). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education, 19(1), 235-240. Available at: [Link]

-

Yao, H., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, L., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3596-3604. Available at: [Link]

-

Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. (n.d.). Request PDF. Available at: [Link]

-

One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. (2012). Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

One-pot synthesis of pyrazole-derivatives. (n.d.). ResearchGate. Available at: [Link]

-

One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry. Available at: [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2015). PMC. Available at: [Link]

-

Efficient one-pot synthesis of substituted pyrazoles. (2015). ResearchGate. Available at: [Link]

-

An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Organic Chemistry Portal. Available at: [Link]

-

One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. Available at: [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. Available at: [Link]

-

One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews. Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). ResearchGate. Available at: [Link]

-

Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. Available at: [Link]

-

Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

-

Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). Biological and Experimental Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. mdpi.com [mdpi.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

High-yield synthesis of 4-nitro-1-phenyl-1H-pyrazole derivatives

An Application Note for the High-Yield Synthesis of 4-Nitro-1-Phenyl-1H-Pyrazole Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust, high-yield, two-step methodology for the synthesis of 4-nitro-1-phenyl-1H-pyrazole derivatives. These compounds serve as crucial scaffolds in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1][2][3] This document provides field-proven protocols, explains the underlying chemical principles governing the synthetic choices, and outlines a self-validating framework for ensuring the integrity of the final product. The target audience includes researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this important class of molecules.

Introduction: The Significance of the 4-Nitropyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous pharmacologically active agents.[3][4] Its unique structural and electronic properties allow for diverse intermolecular interactions, making it a cornerstone in the design of therapeutic agents targeting a vast range of conditions, including inflammation, cancer, microbial infections, and neurological disorders.[1][2][5]

The introduction of a nitro group at the C4 position of the 1-phenyl-1H-pyrazole core further modulates its electronic profile and can enhance its biological efficacy or provide a synthetic handle for further functionalization. The electron-withdrawing nature of the nitro group can influence the molecule's binding affinity to biological targets and is a key feature in many potent bioactive compounds. Therefore, a reliable and high-yielding synthesis of 4-nitro-1-phenyl-1H-pyrazoles is of paramount importance for advancing drug discovery programs.

This guide focuses on a logical and efficient two-step approach: first, the construction of the 1-phenyl-1H-pyrazole backbone via the classical Knorr cyclocondensation, followed by a highly regioselective nitration at the C4 position.

Strategic Overview: A Two-Step Pathway to the Target Molecule

The synthesis is logically divided into two primary stages to maximize yield and purity while ensuring high regioselectivity.

-

Part A: Knorr Pyrazole Synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine to form the 1-phenyl-1H-pyrazole core.[6] This method is renowned for its efficiency and broad applicability.

-

Part B: Regioselective C4-Nitration. The pre-formed pyrazole is subjected to controlled nitration. The choice of nitrating agent is critical to selectively functionalize the electron-rich C4 position of the pyrazole ring without affecting the phenyl substituent.[7][8]

Figure 1: Overall two-step synthetic workflow.

Part A: Synthesis of the 1-Phenyl-1H-pyrazole Core

Mechanistic Rationale